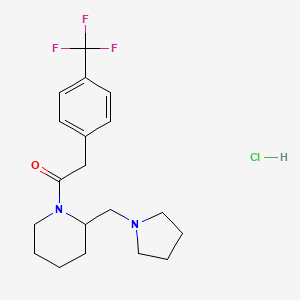

ZT 52656A hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-[2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25F3N2O.ClH/c20-19(21,22)16-8-6-15(7-9-16)13-18(25)24-12-2-1-5-17(24)14-23-10-3-4-11-23;/h6-9,17H,1-5,10-14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYYEZAVUKVVFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC=C(C=C3)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ZT 52656A hydrochloride mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of Selective Kappa Opioid Receptor Agonists, with Reference to ZT 52656A Hydrochloride

Disclaimer: Publicly available scientific literature and databases do not contain specific experimental data for a compound designated as "this compound." Therefore, this document provides a comprehensive overview of the mechanism of action for selective kappa opioid receptor (KOR) agonists, the class to which this compound is reported to belong. The information presented herein is based on established knowledge of KOR pharmacology and should be considered a general guide.

Introduction

This compound is identified as a selective kappa opioid receptor (KOR) agonist.[1][2][3][4][5] KORs are a class of G protein-coupled receptors (GPCRs) that are key modulators of pain, mood, and addiction.[1][3] Selective KOR agonists are of significant interest to researchers for their potential therapeutic applications, particularly in the management of pain, including ocular pain, without the abuse potential associated with mu-opioid receptor agonists.[1][2][3][6] This guide details the core mechanism of action of selective KOR agonists, outlining the primary signaling pathways, expected experimental outcomes, and methodologies for their investigation.

Core Mechanism of Action: Kappa Opioid Receptor Activation

As a selective KOR agonist, the primary mechanism of action of compounds like this compound involves binding to and activating kappa opioid receptors. This activation initiates a cascade of intracellular signaling events that ultimately lead to the modulation of neuronal excitability and neurotransmitter release.

G Protein-Coupled Signaling Cascade

The kappa opioid receptor is canonically coupled to inhibitory Gi/o proteins.[1][5] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. These subunits then interact with various downstream effectors.

Modulation of Ion Channels

The Gβγ subunits released upon KOR activation directly modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. The resulting efflux of potassium ions and reduced influx of calcium ions leads to hyperpolarization of the neuron, decreasing its excitability and reducing the release of neurotransmitters.

Inhibition of Adenylyl Cyclase

The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[7][8] Reduced cAMP levels result in decreased activity of protein kinase A (PKA), a key enzyme in many cellular signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

KOR activation can also lead to the phosphorylation and activation of several mitogen-activated protein kinases (MAPKs), including ERK1/2, p38, and JNK.[2] This activation can be mediated by both G protein subunits and through a separate pathway involving β-arrestin.

Biased Agonism

A key concept in modern pharmacology is "biased agonism," where a ligand can preferentially activate one signaling pathway over another. For KOR agonists, there is evidence that G protein-mediated signaling is primarily responsible for the desired analgesic effects, while the β-arrestin-2 pathway is associated with adverse effects such as dysphoria.[3][5] The specific signaling bias of this compound would need to be determined experimentally.

Quantitative Data Summary (Hypothetical for a Selective KOR Agonist)

The following tables summarize the kind of quantitative data that would be expected from preclinical studies of a selective KOR agonist.

Table 1: In Vitro Receptor Binding Affinity

| Receptor | Radioligand | Ki (nM) |

| Kappa (KOR) | [³H]-U69,593 | < 10 |

| Mu (MOR) | [³H]-DAMGO | > 1000 |

| Delta (DOR) | [³H]-DPDPE | > 1000 |

Table 2: In Vitro Functional Activity

| Assay | Cell Line | EC₅₀ (nM) | Emax (%) |

| [³⁵S]GTPγS Binding | CHO-hKOR | < 50 | ~100 |

| cAMP Inhibition | HEK293-hKOR | < 100 | ~100 |

| Calcium Mobilization | U2OS-hKOR | < 200 | ~90 |

| β-Arrestin Recruitment | U2OS-hKOR-βarr2 | > 500 (hypothetical G-protein bias) | < 30 (hypothetical G-protein bias) |

Table 3: In Vivo Efficacy in an Ocular Pain Model (e.g., Corneal Abrasion in Rodents)

| Treatment Group | Dose (mg/kg) | Pain Score (Arbitrary Units) |

| Vehicle Control | - | 8.5 ± 0.7 |

| ZT 52656A HCl | 1 | 5.2 ± 0.5 |

| ZT 52656A HCl | 3 | 2.1 ± 0.4 |

| ZT 52656A HCl | 10 | 1.5 ± 0.3 |

| p < 0.05 compared to vehicle control |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's mechanism of action. Below are representative protocols for key experiments.

Radioligand Binding Assay

-

Objective: To determine the binding affinity and selectivity of the test compound for opioid receptors.

-

Materials: Membranes from cells stably expressing human KOR, MOR, and DOR; radioligands (e.g., [³H]-U69,593 for KOR); test compound; filtration apparatus.

-

Procedure:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay

-

Objective: To measure the functional activation of G proteins by the test compound.

-

Materials: Cell membranes expressing the receptor of interest; [³⁵S]GTPγS; GDP; test compound.

-

Procedure:

-

Incubate cell membranes with the test compound in the presence of GDP.

-

Add [³⁵S]GTPγS to initiate the binding reaction.

-

Terminate the reaction and separate bound [³⁵S]GTPγS by filtration.

-

Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Generate concentration-response curves to determine EC₅₀ and Emax values.

-

Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment

-

Objective: To quantify the recruitment of β-arrestin to the activated receptor, a measure of a distinct signaling pathway.

-

Materials: Cells co-expressing the KOR fused to a Renilla luciferase (RLuc) and β-arrestin fused to a green fluorescent protein (GFP).

-

Procedure:

-

Plate the cells in a microplate.

-

Add the luciferase substrate (e.g., coelenterazine).

-

Add varying concentrations of the test compound.

-

Measure the light emission at wavelengths corresponding to both RLuc and GFP.

-

Calculate the BRET ratio (GFP emission / RLuc emission) to determine the extent of β-arrestin recruitment.

-

Conclusion

While specific data for this compound is not available in the public domain, its classification as a selective kappa opioid receptor agonist provides a strong foundation for understanding its core mechanism of action. It is expected to exert its effects through the activation of KORs, leading to the modulation of G protein-mediated and potentially β-arrestin-mediated signaling pathways. This results in the inhibition of neuronal activity and neurotransmitter release, which are the basis for its potential therapeutic effects in conditions such as ocular pain. Further experimental investigation using the protocols outlined in this guide would be necessary to fully characterize the pharmacological profile of this compound, including its potency, selectivity, and signaling bias.

References

- 1. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 6. How Do Kappa Opioid Receptor Agonists Work? For Pain, Uses, Side Effects [rxlist.com]

- 7. Kappa opioid agonist-induced changes in IOP: correlation with 3H-NE release and cAMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DSpace [kuscholarworks.ku.edu]

ZT 52656A Hydrochloride: A Technical Guide to its Kappa Opioid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZT 52656A hydrochloride is identified as a selective kappa opioid receptor (KOR) agonist.[1][2] This technical guide provides a comprehensive overview of the methodologies used to characterize the binding affinity and functional activity of compounds like this compound at the KOR. While specific quantitative binding data for this compound is not publicly available, this document details the standard experimental protocols, including radioligand binding assays and functional assays, that are employed to determine key parameters such as the inhibition constant (Ki), IC50, and EC50 values. Furthermore, this guide illustrates the canonical KOR signaling pathway and the workflows of these essential experimental procedures through detailed diagrams.

Introduction to this compound

This compound is a chemical compound recognized for its selective agonist activity at the kappa opioid receptor.[1][3] The KOR is a G protein-coupled receptor (GPCR) that, when activated, is primarily coupled to the inhibitory G-protein, Gαi/o.[4] This activation initiates a signaling cascade leading to various cellular responses. KORs are implicated in a range of physiological processes, including pain modulation, mood, and addiction.[5] The chemical structure of this compound is provided by its IUPAC name: 1-[2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone;hydrochloride.

Quantitative Data Presentation

Due to the absence of publicly available binding affinity data for this compound, the following table presents a hypothetical but representative dataset that would be generated from the experimental protocols described in this guide. These values are for illustrative purposes to demonstrate how the data is typically presented.

| Parameter | Value | Assay Type | Radioligand | Cell Line |

| Kᵢ (nM) | Hypothetical | Competitive Radioligand Binding | [³H]U-69,593 | CHO-hKOR |

| IC₅₀ (nM) | Hypothetical | Competitive Radioligand Binding | [³H]U-69,593 | CHO-hKOR |

| EC₅₀ (nM) | Hypothetical | [³⁵S]GTPγS Binding Assay | - | CHO-hKOR |

| Eₘₐₓ (%) | Hypothetical | [³⁵S]GTPγS Binding Assay | - | CHO-hKOR |

Signaling Pathway

Activation of the kappa opioid receptor by an agonist like this compound initiates a G protein-mediated signaling cascade. The receptor couples to inhibitory G proteins (Gαi/o), leading to downstream effects such as the inhibition of adenylyl cyclase, which in turn reduces cyclic AMP (cAMP) levels.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding affinity and functional activity of a ligand for the kappa opioid receptor.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the KOR.

Materials and Reagents:

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human kappa opioid receptor (hKOR).

-

Radioligand: [³H]U-69,593, a selective KOR agonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of an unlabeled KOR ligand (e.g., 10 µM U-69,593).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize CHO-hKOR cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine the cell membranes (typically 20 µg of protein), the radioligand ([³H]U-69,593 at a concentration near its Kd, e.g., 0.4 nM), and varying concentrations of the test compound (this compound).

-

Total Binding: Wells containing membranes and radioligand only.

-

Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of unlabeled U-69,593.

-

-

Incubation: Incubate the plate for 60 minutes at 25°C.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

-

[³⁵S]GTPγS Binding Assay

This is a functional assay that measures the activation of G proteins by an agonist. It provides a direct measure of the functional consequences of receptor binding and is used to determine the potency (EC50) and efficacy (Emax) of an agonist.

Materials and Reagents:

-

Receptor Source: CHO-hKOR cell membranes.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: this compound.

-

Unlabeled GTPγS: For determining non-specific binding.

-

GDP: To facilitate the exchange of [³⁵S]GTPγS for GDP upon receptor activation.

-

Assay Buffer: Typically contains HEPES, MgCl₂, and NaCl.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add the assay buffer, GDP (to a final concentration of 10-100 µM), cell membranes (5-20 µg of protein per well), and varying concentrations of the test compound (this compound).[6]

-

Basal Binding: Wells containing all components except the test compound.

-

Non-specific Binding: Wells containing a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

-

Pre-incubation: Pre-incubate the plate for 15-30 minutes at room temperature.

-

Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[6]

-

Termination and Filtration: Terminate the assay by rapid filtration through a filter plate. Wash the filters with ice-cold wash buffer.[6]

-

Quantification: Dry the filter plate and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from the total binding for each agonist concentration.

-

Plot the specific binding as a function of the agonist concentration to generate a dose-response curve.

-

Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve.

-

Conclusion

References

- 1. Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects | MDPI [mdpi.com]

- 2. Development of functionally selective, small molecule agonists at kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 5. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 6. benchchem.com [benchchem.com]

Synthesis and chemical properties of ZT 52656A hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activity of ZT 52656A hydrochloride, a potent and selective kappa opioid receptor agonist. The information presented is intended to support research and development efforts in the fields of pharmacology and medicinal chemistry.

Chemical Properties and Data

This compound is a white to off-white solid. It is a synthetic molecule with the chemical name 1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]-2-[4-(trifluoromethyl)phenyl]-ethanone hydrochloride.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 115730-24-0 | |

| Molecular Formula | C₁₉H₂₆ClF₃N₂O | |

| Molecular Weight | 390.87 g/mol | |

| Purity | >98% (via HPLC) | |

| Solubility | Soluble in DMSO (34 mg/mL) | |

| Appearance | White to off-white solid | |

| Storage | Store at -20°C |

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched scientific literature, the compound is referenced in U.S. Patent 6,191,126 B1. Typically, the synthesis of such a molecule would involve a multi-step process. A plausible synthetic workflow is outlined below.

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

ZT 52656A is a selective agonist of the kappa opioid receptor (KOR). KORs are G-protein coupled receptors that are widely distributed in the central and peripheral nervous systems. Agonism of these receptors is associated with analgesia, particularly in visceral and inflammatory pain states. The primary indication noted for ZT 52656A is for the prevention or alleviation of ocular pain.

Signaling Pathway

Upon binding of ZT 52656A, the kappa opioid receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The canonical pathway involves the coupling to inhibitory G-proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunit of the G-protein can modulate ion channels, leading to neuronal hyperpolarization and reduced neuronal excitability.

Caption: Simplified signaling pathway of ZT 52656A via the kappa opioid receptor.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not available in the public domain. However, a general experimental workflow for evaluating a novel kappa opioid receptor agonist is outlined below.

General Experimental Workflow

Caption: General experimental workflow for the characterization of a kappa opioid receptor agonist.

4.1.1. Receptor Binding Assays

To determine the binding affinity and selectivity of ZT 52656A for the kappa opioid receptor, competitive radioligand binding assays would be performed using membranes from cells expressing the receptor. The inhibition constant (Ki) would be calculated to quantify the affinity.

4.1.2. In Vitro Functional Assays

Functional assays are crucial to determine the efficacy of the compound as an agonist. This could involve measuring the inhibition of forskolin-stimulated cAMP production in cells expressing the KOR. Dose-response curves would be generated to determine the EC₅₀ value.

4.1.3. In Vivo Models

To assess the therapeutic potential for ocular pain, a relevant animal model would be employed. This could involve inducing ocular pain through chemical or physical means and then administering ZT 52656A topically. Pain response would be quantified using behavioral scoring.

Conclusion

This compound is a selective kappa opioid receptor agonist with potential therapeutic applications in the management of ocular pain. While detailed synthetic and experimental protocols are not widely published, this guide provides a foundational understanding of its chemical properties, biological activity, and the general methodologies used to characterize such compounds. Further research, potentially through access to the primary patent and associated literature, would be necessary to obtain a more in-depth understanding for advanced drug development purposes.

Introduction to Ocular Pain and the Hypothetical Agent OCU-X

An In-depth Technical Guide on a Novel Therapeutic Approach for Ocular Pain Research

Disclaimer: Publicly available scientific literature and clinical trial databases do not contain information regarding a compound designated "ZT-52656A hydrochloride" in the context of ocular pain research or any other therapeutic area. The following guide has been constructed as an illustrative example to fulfill the user's request for a specific content structure, data presentation, and visualization format. This guide is based on established principles of ocular pain research and features a hypothetical therapeutic agent, herein named "OCU-X," to demonstrate the application of these principles.

Ocular pain is a significant clinical challenge, arising from conditions such as dry eye disease, corneal injury, post-surgical states, and inflammation. It is primarily mediated by the dense network of sensory nerves innervating the cornea, which originate from the trigeminal ganglion.[1] These nerves express a variety of receptors that detect noxious thermal, mechanical, and chemical stimuli.[1] One such key receptor is the Transient Receptor Potential Vanilloid 1 (TRPV1), an ion channel activated by heat, acidic conditions, and inflammatory mediators, playing a crucial role in pain signaling.

This technical guide outlines the preclinical research framework for a hypothetical novel compound, OCU-X , a potent and selective TRPV1 antagonist designed for topical ophthalmic administration to treat ocular pain.

OCU-X: Proposed Mechanism of Action

OCU-X is hypothesized to alleviate ocular pain by blocking the activation of TRPV1 channels on the nerve endings of primary sensory neurons in the cornea. By preventing the influx of cations (like Ca²⁺) through the TRPV1 channel in response to painful stimuli, OCU-X effectively dampens the generation of action potentials that transmit pain signals to the central nervous system. The primary afferent pathway for this signal involves the ophthalmic branch of the trigeminal nerve, which synapses in the trigeminal brainstem nuclear complex before ascending to the thalamus and somatosensory cortex where pain is perceived.[2][3][4]

Preclinical Evaluation of OCU-X

The preclinical assessment of OCU-X involves both in vitro and in vivo models to establish its mechanism of action, efficacy, and safety profile.

In Vitro Efficacy: Inhibition of Neuronal Activation

The inhibitory activity of OCU-X on TRPV1 channels is quantified using primary cultures of trigeminal ganglion (TG) neurons, which naturally express the target receptor.

Experimental Protocol: Calcium Imaging in Primary Trigeminal Ganglion Cultures

-

Neuron Isolation: Trigeminal ganglia are dissected from neonatal mice.

-

Cell Culture: The ganglia are enzymatically dissociated into single cells and cultured for 7-10 days to allow for neuronal maturation.

-

Calcium Indicator Loading: Cultured neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Application: Neurons are pre-incubated with varying concentrations of OCU-X or vehicle control for 15 minutes.

-

TRPV1 Activation: The TRPV1 agonist, capsaicin (B1668287) (1 µM), is applied to the cells to induce a robust calcium influx in TRPV1-expressing neurons.

-

Data Acquisition: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity ratio. The peak fluorescence response is recorded.

-

Analysis: The inhibitory effect of OCU-X is calculated as the percentage reduction in the capsaicin-induced calcium response compared to the vehicle control. An IC₅₀ value is determined from the concentration-response curve.

Table 1: Hypothetical In Vitro Efficacy of OCU-X

| OCU-X Concentration | Mean Inhibition of Capsaicin-Induced Ca²⁺ Influx (%) | Standard Deviation |

|---|---|---|

| 1 nM | 8.2 | ± 2.1 |

| 10 nM | 48.5 | ± 5.5 |

| 100 nM | 89.7 | ± 3.8 |

| 1 µM | 98.1 | ± 1.2 |

| IC₅₀ | 10.5 nM | |

In Vivo Efficacy: Ocular Pain Model

A common and relevant animal model for assessing acute ocular pain involves the topical application of a chemical irritant to the eye surface.[5]

Experimental Protocol: Capsaicin-Induced Ocular Pain in Rabbits

-

Animals: Adult New Zealand white rabbits are used.[5]

-

Acclimation: Animals are acclimated to handling and the experimental environment.

-

Grouping: Rabbits are randomly assigned to treatment groups: Vehicle (saline) or OCU-X (0.1% ophthalmic solution).

-

Pre-treatment: 30 minutes prior to pain induction, 50 µL of the assigned test article is topically administered to one eye of each rabbit.

-

Pain Induction: A single 25 µL drop of capsaicin solution (0.02%) is instilled into the treated eye to induce a pain response.[5]

-

Behavioral Assessment: For 30 minutes following capsaicin instillation, pain-related behaviors are quantified by a blinded observer. Key endpoints include:

-

The cumulative number of eyelid-squeezing movements.

-

The degree of palpebral opening (eye closure score).

-

-

Statistical Analysis: The mean behavioral scores between the vehicle and OCU-X groups are compared using an appropriate statistical test (e.g., Student's t-test).

Table 2: Hypothetical In Vivo Efficacy of OCU-X in Rabbit Ocular Pain Model

| Treatment Group | Mean Eyelid Squeezes (First 5 min) | Mean Eye Closure Score (0-10 scale) |

|---|---|---|

| Vehicle Control | 45.6 ± 6.3 | 8.5 ± 0.8 |

| OCU-X (0.1%) | 12.3 ± 4.1* | 2.1 ± 0.5* |

*p < 0.01 compared to Vehicle Control

Framework for Clinical Development

Following a successful preclinical program demonstrating safety and efficacy, OCU-X would advance to clinical trials to evaluate its potential in humans suffering from ocular pain, such as that associated with moderate-to-severe dry eye disease.

A Phase II study would be a critical step to establish efficacy.

Table 3: Hypothetical Phase II Clinical Trial Efficacy Endpoints

| Endpoint | OCU-X Group (n=150) | Vehicle Group (n=150) | p-value |

|---|---|---|---|

| Primary Endpoint | |||

| Change from Baseline in Ocular Pain Score (0-100 VAS) at Week 4 | -35.2 | -15.8 | <0.001 |

| Secondary Endpoints | |||

| % of Patients with ≥50% Pain Reduction | 58% | 25% | <0.001 |

| Mean Daily Use of Rescue Artificial Tears | 1.5 applications | 4.2 applications | <0.005 |

Conclusion

This guide outlines a comprehensive, albeit hypothetical, research and development pathway for a novel TRPV1 antagonist, OCU-X, for the treatment of ocular pain. The described methodologies, from in vitro target validation to in vivo models of ocular irritation and a structured clinical development plan, provide a robust framework for evaluating new therapeutic candidates in this area of significant unmet medical need. The strong preclinical data and clear mechanism of action for OCU-X would support its continued development as a promising non-opioid topical therapy for ocular pain.

References

- 1. Ocular pain and discomfort: An overview | Contact Lens Update [contactlensupdate.com]

- 2. Supraspinal Mechanisms Underlying Ocular Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathways and Mechanisms of Ocular Pain and Photophobia in Dry Eye Disease | Ento Key [entokey.com]

- 4. researchgate.net [researchgate.net]

- 5. Customized Rabbit Models of Ocular Pain - Ace Therapeutics [acetherapeutics.com]

In Vitro Profile of ZT 52656A Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZT 52656A hydrochloride is identified as a selective agonist for the kappa opioid receptor (KOR). This document provides a comprehensive overview of the typical in vitro pharmacological evaluation of a selective KOR agonist, drawing from established methodologies in the field. Due to the limited availability of public domain data specific to this compound, this guide outlines the standard experimental protocols and conceptual signaling pathways relevant to a compound of this class. The objective is to equip researchers with a foundational understanding of the requisite in vitro studies for characterizing a novel KOR agonist.

Introduction

This compound is a chemical entity recognized for its selective agonist activity at the kappa opioid receptor.[1][2] KOR agonists are of significant interest in drug development for their potential therapeutic applications in pain management, pruritus, and other conditions. Unlike mu-opioid receptor agonists, KOR agonists do not typically carry the same risk of respiratory depression or addiction, making them an attractive area of research. A thorough in vitro characterization is the foundational step in the preclinical assessment of such compounds. This involves determining the compound's binding affinity, functional potency and efficacy, and its effect on downstream signaling pathways.

Physicochemical Properties

A summary of the available chemical information for this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₉H₂₆ClF₃N₂O |

| Molecular Weight | 390.87 g/mol |

| CAS Number | 115730-24-0 |

| Solubility | Soluble in DMSO |

In Vitro Pharmacological Profile: A Methodological Framework

While specific quantitative data for this compound is not publicly available, this section details the standard experimental protocols used to characterize a selective KOR agonist.

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of a test compound for its target receptor. For a KOR agonist, this typically involves competitive binding studies using a radiolabeled ligand.

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Cell Membranes: Membranes are prepared from cells recombinantly expressing the human kappa opioid receptor (hKOR). This is often achieved by homogenizing the cells in a cold buffer solution and isolating the membrane fraction through centrifugation.

-

Assay Buffer: A suitable buffer, such as Tris-HCl with co-factors like MgCl₂, is used to maintain pH and ionic strength.

-

Competitive Binding: A constant concentration of a high-affinity radioligand (e.g., [³H]-Diprenorphine or [³H]-U69,593) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are employed to determine the potency (EC₅₀) and efficacy of a compound in eliciting a cellular response following receptor activation.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins, a key event in KOR signaling.

-

Membrane Preparation: Similar to the binding assay, membranes from cells expressing hKOR are used.

-

Assay Components: The assay mixture contains the cell membranes, the test compound at various concentrations, and [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

-

Incubation: The reaction is initiated and allowed to proceed for a specific time at a controlled temperature (e.g., 30°C). Agonist binding to the KOR promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Termination and Separation: The assay is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins is measured.

-

Data Analysis: The concentration-response curve is plotted to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect produced by the agonist relative to a standard full agonist).

Experimental Protocol: cAMP Accumulation Assay

KOR activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Cell Culture: Whole cells expressing hKOR are used. The cells are typically pre-treated with forskolin (B1673556) or another adenylyl cyclase activator to stimulate cAMP production.

-

Compound Treatment: The cells are then treated with varying concentrations of the test compound.

-

cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis: The inhibitory effect of the agonist on forskolin-stimulated cAMP accumulation is quantified to determine the IC₅₀.

Signaling Pathways

Activation of the kappa opioid receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of Gi/o proteins.

Caption: Canonical G-protein signaling pathway activated by a KOR agonist.

Experimental and Logical Workflows

The in vitro characterization of a novel KOR agonist follows a logical progression from initial binding studies to more complex functional and signaling assays.

Caption: A typical workflow for the in vitro characterization of a KOR agonist.

Conclusion

References

An In-depth Technical Guide to ZT 52656A Hydrochloride and its Interaction with GPCR Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZT 52656A hydrochloride is a selective agonist of the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR) implicated in pain, addiction, and mood disorders. This technical guide provides a comprehensive overview of the core signaling pathways modulated by KOR agonists like this compound. It details the experimental protocols for characterizing the pharmacological profile of such compounds, including radioligand binding assays, GTPγS binding assays, and cAMP accumulation assays. This document is intended to serve as a resource for researchers in pharmacology, neuroscience, and drug development, offering a foundational understanding of the methodologies used to investigate the interaction of novel ligands with kappa opioid receptors.

Introduction to this compound

This compound is a selective kappa opioid receptor agonist. Its primary biological target is the kappa opioid receptor, a class A GPCR. The compound has been identified for its potential therapeutic application in the prevention or alleviation of ocular pain.

Table 1: Compound Profile of this compound

| Property | Value |

| IUPAC Name | 1-[2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone;hydrochloride |

| CAS Number | 115730-24-0 |

| Molecular Formula | C19H26ClF3N2O |

| Molecular Weight | 390.87 g/mol |

| Primary Target | Kappa Opioid Receptor (KOR) |

Kappa Opioid Receptor Signaling Pathways

As a G protein-coupled receptor, the kappa opioid receptor initiates intracellular signaling cascades upon agonist binding. These pathways are critical in mediating the physiological and pharmacological effects of ligands like this compound.

G Protein-Dependent Signaling

The canonical signaling pathway for the kappa opioid receptor involves its coupling to pertussis toxin-sensitive inhibitory G proteins (Gαi/o). This interaction leads to:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The dissociated Gβγ subunits can directly interact with and modulate the activity of ion channels, specifically activating G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs).

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

Activation of the kappa opioid receptor can also lead to the phosphorylation and activation of several mitogen-activated protein kinases (MAPKs), including:

-

Extracellular signal-regulated kinases (ERK1/2)

-

c-Jun N-terminal kinases (JNK)

-

p38 MAPK

The activation of these kinase cascades can influence a wide range of cellular processes, including gene expression, proliferation, and apoptosis.

β-Arrestin-Mediated Signaling and Receptor Regulation

Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), the kappa opioid receptor can recruit β-arrestins. This interaction is pivotal for:

-

Receptor Desensitization: β-arrestin binding sterically hinders further G protein coupling, leading to a dampening of the initial signal.

-

Receptor Internalization: β-arrestins act as adaptor proteins, facilitating the clathrin-mediated endocytosis of the receptor.

-

Biased Signaling: β-arrestins can also serve as signal transducers themselves, initiating G protein-independent signaling pathways that may be associated with some of the adverse effects of kappa opioid receptor agonists, such as dysphoria.

Below is a diagram illustrating the primary signaling pathways of the kappa opioid receptor.

Experimental Protocols for Pharmacological Characterization

To elucidate the pharmacological profile of a novel KOR agonist such as this compound, a series of in vitro assays are essential. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compound for the kappa opioid receptor.

Table 2: Hypothetical Binding Affinity Data for a KOR Agonist

| Receptor | Radioligand | Test Compound Ki (nM) |

| Kappa (KOR) | [³H]-U69,593 | e.g., 5.2 |

| Mu (MOR) | [³H]-DAMGO | e.g., >1000 |

| Delta (DOR) | [³H]-DPDPE | e.g., >1000 |

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human kappa, mu, or delta opioid receptor.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a subtype-selective radioligand (e.g., [³H]-U69,593 for KOR), and varying concentrations of this compound.

-

Incubation: Incubate the plate at 25°C for 60-90 minutes to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of an agonist to stimulate G protein activation at the kappa opioid receptor.

Table 3: Hypothetical Functional Data from GTPγS Binding Assay

| Parameter | Value |

| EC50 (nM) | e.g., 25.8 |

| Emax (%) | e.g., 95% (relative to a full agonist) |

Methodology:

-

Membrane Preparation: Prepare membranes from cells expressing the human kappa opioid receptor.

-

Assay Setup: In a 96-well plate, combine the membranes, GDP, varying concentrations of this compound, and [³⁵S]GTPγS.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the concentration-response curve to determine the EC50 and Emax values.

cAMP Accumulation Assay

This assay measures the functional consequence of Gαi/o activation by quantifying the inhibition of adenylyl cyclase activity.

Table 4: Hypothetical Data from cAMP Accumulation Assay

| Parameter | Value |

| IC50 (nM) | e.g., 15.3 |

Methodology:

-

Cell Culture: Culture cells expressing the human kappa opioid receptor.

-

Assay Setup: Pre-treat the cells with varying concentrations of this compound.

-

Stimulation: Stimulate the cells with forskolin (B1673556) to induce cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or a reporter gene assay).

-

Data Analysis: Plot the concentration-response curve to determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

Conclusion

This compound represents a selective kappa opioid receptor agonist with potential therapeutic applications. A thorough understanding of its interaction with KOR signaling pathways is crucial for its development. The experimental protocols detailed in this guide provide a robust framework for characterizing the binding affinity and functional activity of this compound and other novel KOR ligands. The data generated from these assays will be instrumental in elucidating the compound's mechanism of action and predicting its in vivo efficacy and potential side-effect profile. Further investigation into its effects on MAPK activation and β-arrestin recruitment will provide a more complete picture of its pharmacological properties.

Discovery and development of ZT 52656A hydrochloride

An in-depth analysis of publicly available scientific literature and databases reveals no specific compound designated as "ZT 52656A hydrochloride." This suggests that the identifier may be an internal research code, a novel compound not yet disclosed in public forums, or a potential error in nomenclature.

Should "this compound" be an internal or pre-publication designation, the detailed information required for a comprehensive technical guide—including quantitative data, experimental protocols, and signaling pathways—would be proprietary and not accessible through public searches.

To facilitate a thorough response, please verify the compound's designation. Alternative identifiers, such as a chemical name (IUPAC), CAS registry number, or associated patent numbers, would be invaluable in locating the relevant data. Furthermore, specifying the therapeutic target or the disease area of interest could provide the necessary context to uncover information on this compound or related chemical series.

In the absence of specific data for "this compound," the following sections present a generalized framework for a technical guide on drug discovery and development, which can be adapted once the correct compound information becomes available. This framework outlines the typical data presentation, experimental methodologies, and pathway visualizations requested.

Compound Profile

This section would typically provide a summary of the compound's key characteristics.

Table 1: Compound Identification

| Identifier | Value |

| Internal Code | This compound |

| Chemical Name | Not Available |

| CAS Number | Not Available |

| Molecular Formula | Not Available |

| Molecular Weight | Not Available |

Table 2: In Vitro Potency and Selectivity

This table would summarize the compound's activity against its primary target and any off-target effects.

| Target/Assay | IC₅₀ / EC₅₀ (nM) | Assay Type |

| Primary Target | Data Not Available | Biochemical/Cell-based |

| Selectivity Panel | Data Not Available | Various |

Preclinical Development

This section details the in vitro and in vivo studies conducted to evaluate the compound's therapeutic potential.

In Vitro Pharmacology

Detailed protocols for the assays used to determine the compound's mechanism of action and potency would be described here.

Example Experimental Protocol: Target Engagement Assay

-

Cell Culture: Specific cell lines expressing the target of interest are cultured to 80% confluency.

-

Compound Treatment: Cells are treated with serial dilutions of this compound for a specified duration.

-

Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.

-

Target Pull-down/Detection: A specific antibody or probe is used to measure the engagement of this compound with its target via methods like Western Blot, ELISA, or cellular thermal shift assay (CETSA).

-

Data Analysis: The concentration-response curve is plotted to calculate the EC₅₀ value.

Pharmacokinetics

This subsection would present data from studies in animal models.

Table 3: Pharmacokinetic Parameters in Rodents

| Parameter | Route | Dose (mg/kg) | T½ (h) | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |

| Mouse | IV | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

| Mouse | PO | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Rat | IV | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

| Rat | PO | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Mechanism of Action and Signaling Pathways

Visual representations of the biological pathways modulated by the compound are crucial for understanding its mechanism.

Example Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling cascade that could be inhibited by a therapeutic compound.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Example Experimental Workflow Diagram

This diagram outlines a typical workflow for screening and identifying lead compounds.

Caption: High-level overview of a typical drug discovery workflow.

In-depth Technical Guide: Pharmacokinetics of ZT 52656A Hydrochloride

Notice: Publicly available scientific literature and databases lack specific pharmacokinetic data for a compound identified as ZT 52656A hydrochloride, its corresponding CAS number (115730-24-0), or its chemical name (Ethanone, 1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]-2-[4-(trifluoromethyl)phenyl]-, hydrochloride (1:1)). The information that is accessible is primarily from chemical suppliers and does not include preclinical or clinical pharmacokinetic studies. One vendor notes that ZT 52656A is a selective kappa opioid agonist intended for ophthalmic use to alleviate pain, however, this information is not substantiated by published research.

Due to the absence of quantitative data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound, this guide will, therefore, present a generalized framework for the preclinical pharmacokinetic evaluation of a novel chemical entity, which would be the standard approach to characterize the profile of a compound like this compound.

Preclinical Pharmacokinetic Profiling: A Standard Methodological Approach

The following sections outline the typical experimental protocols that would be employed to determine the pharmacokinetic properties of a new chemical entity such as this compound.

A comprehensive in vitro assessment is the foundational step in characterizing the pharmacokinetic profile of a drug candidate.

Table 1: Standard In Vitro Assays for Preclinical Pharmacokinetic Characterization

| Parameter Assessed | Experimental Protocol | Typical Data Output |

| Metabolic Stability | Incubation of this compound with liver microsomes or hepatocytes from relevant species (e.g., mouse, rat, dog, human). The concentration of the parent compound is monitored over time using LC-MS/MS. | Intrinsic clearance (CLint), in vitro half-life (t1/2). |

| Plasma Protein Binding | Equilibrium dialysis, ultracentrifugation, or ultrafiltration are used to separate bound from unbound drug in plasma. The concentration of this compound in the protein-containing and protein-free fractions is quantified. | Percentage of drug bound to plasma proteins. |

| CYP450 Inhibition | This compound is co-incubated with specific cytochrome P450 (CYP) isoenzyme substrates and human liver microsomes. The formation of the substrate's metabolite is measured to determine any inhibitory effect. | IC50 values for major CYP isoenzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). |

| CYP450 Induction | Treatment of cultured human hepatocytes with this compound, followed by measurement of CYP enzyme mRNA levels (via qPCR) or enzyme activity. | Fold-induction of CYP isoenzyme expression or activity. |

| Permeability | Caco-2 or MDCK cell monolayers are used to assess the bidirectional transport of this compound. The amount of compound crossing the cell monolayer is quantified. | Apparent permeability coefficient (Papp) for apical to basolateral and basolateral to apical transport. Efflux ratio. |

| Metabolite Identification | Incubation of this compound with hepatocytes or liver microsomes, followed by analysis of the incubate using high-resolution mass spectrometry to identify potential metabolites. | Structural elucidation of major metabolites. |

Following in vitro characterization, in vivo studies in animal models are conducted to understand the drug's behavior in a whole organism.

Table 2: Typical In Vivo Pharmacokinetic Study Design

| Parameter | Experimental Protocol | Key Pharmacokinetic Parameters Derived |

| Single-Dose Pharmacokinetics | Administration of a single intravenous (IV) and oral (PO) dose of this compound to rodent (e.g., rats, mice) and non-rodent (e.g., dogs, non-human primates) species. Serial blood samples are collected at predetermined time points. Plasma concentrations of the drug are measured by LC-MS/MS. | Clearance (CL), Volume of distribution (Vd), Half-life (t1/2), Area under the curve (AUC), Maximum concentration (Cmax), Time to maximum concentration (Tmax), Bioavailability (F%). |

| Dose Proportionality | Administration of single oral and/or intravenous doses at multiple dose levels. Plasma concentrations are measured to assess if exposure (AUC and Cmax) increases proportionally with the dose. | Assessment of linearity or non-linearity in pharmacokinetics. |

| Excretion and Mass Balance | Administration of radiolabeled ([14C] or [3H]) this compound to animal models. Urine, feces, and expired air are collected over a defined period to determine the routes and extent of excretion. | Percentage of the administered dose recovered in urine and feces. Identification of major excretory routes. |

| Tissue Distribution | Following administration of radiolabeled this compound, animals are euthanized at various time points, and the concentration of radioactivity is measured in various tissues and organs. | Quantification of drug distribution to different tissues. Identification of potential sites of accumulation. |

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of a standard preclinical pharmacokinetic evaluation.

Caption: Preclinical Pharmacokinetic Evaluation Workflow.

Caption: Hypothesized Signaling Pathway for a KOR Agonist.

Conclusion

While a detailed pharmacokinetic profile for this compound is not available in the public domain, the established methodologies outlined in this guide provide a clear framework for how such a compound would be characterized. The process involves a systematic evaluation from in vitro assays to in vivo animal studies, with the ultimate goal of creating a robust pharmacokinetic model to predict the drug's behavior in humans. Should data for this compound become publicly available, this guide can serve as a template for its comprehensive analysis and presentation.

ZT 52656A hydrochloride molecular formula C19H26ClF3N2O

An In-depth Technical Guide on ZT 52656A Hydrochloride: A Selective Kappa Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a selective agonist for the kappa opioid receptor (KOR) with the molecular formula C19H26ClF3N2O.[1][2] This compound has been identified for its potential therapeutic application in the prevention or alleviation of ocular pain.[2][3] This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties. It also details the general signaling pathways of kappa opioid receptors and provides established experimental protocols relevant to the evaluation of selective KOR agonists. While specific quantitative data for this compound is not publicly available, this guide serves as a foundational resource for researchers interested in the preclinical assessment of this and other selective KOR agonists.

Introduction

The kappa opioid receptor (KOR) is a member of the G-protein coupled receptor (GPCR) family and is an important target for the development of analgesics. Activation of KOR is known to produce potent pain-relieving effects, particularly in models of visceral and inflammatory pain. Unlike mu opioid receptor (MOR) agonists, KOR agonists have a lower potential for abuse and do not typically cause respiratory depression, making them an attractive alternative for pain management. However, the clinical utility of some KOR agonists has been limited by side effects such as dysphoria, sedation, and hallucinations. These adverse effects are thought to be mediated by the β-arrestin signaling pathway, while the desired analgesic effects are primarily mediated through the G-protein signaling pathway.

This compound has been identified as a selective KOR agonist.[2] Its application is noted in the context of ophthalmic pain management.[2][3] This document aims to provide a detailed technical overview for researchers, compiling the known information and presenting standardized experimental methodologies for the evaluation of this compound.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is critical for the preparation of formulations for in vitro and in vivo studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C19H26ClF3N2O | [1][2] |

| Molecular Weight | 390.87 g/mol | [2] |

| CAS Number | 115730-24-0 | [2] |

| Appearance | White to off-white solid | |

| Purity | >98% (HPLC) | [2] |

| Solubility | DMSO: 34 mg/mL (86.98 mM) | [2] |

Kappa Opioid Receptor Signaling Pathways

The kappa opioid receptor, like other GPCRs, signals through two primary intracellular pathways upon agonist binding: the G-protein dependent pathway and the β-arrestin dependent pathway. The development of biased agonists that selectively activate the G-protein pathway is a key strategy to harness the therapeutic benefits of KOR activation while minimizing adverse effects.

Diagram 1: Kappa Opioid Receptor Signaling Pathways

Caption: Overview of Kappa Opioid Receptor signaling pathways.

Experimental Protocols

While specific experimental data for this compound is not publicly available, this section provides detailed protocols for key in vitro and in vivo assays that are standard in the evaluation of novel KOR agonists.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of a compound for the kappa opioid receptor.

Diagram 2: Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

-

Membrane Preparation: Utilize membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human kappa opioid receptor (hKOR).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [3H]U-69,593, a selective KOR agonist, at a final concentration of approximately 1 nM.

-

Procedure:

-

In a 96-well plate, combine the cell membranes (50-100 µg protein/well), [3H]U-69,593, and varying concentrations of this compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration (e.g., 10 µM) of an unlabeled KOR ligand like U-50,488.

-

Incubate at 25°C for 2-3 hours.

-

Terminate the reaction by rapid filtration through glass fiber filters (GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

This functional assay measures the extent of G-protein activation following receptor agonism.[4]

Protocol:

-

Reagents: KOR-expressing cell membranes, [³⁵S]GTPγS, GDP, and assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).[4]

-

Procedure:

-

In a 96-well plate, incubate the membranes (10-20 µg protein/well) with varying concentrations of this compound, GDP (10 µM), and [³⁵S]GTPγS (0.1 nM) in assay buffer.[4]

-

Incubate at 30°C for 60 minutes.[4]

-

Terminate the assay by rapid filtration through GF/B filters.[4]

-

Wash the filters with ice-cold buffer.[4]

-

Quantify the bound [³⁵S]GTPγS using a scintillation counter.[4]

-

-

Data Analysis: Generate a concentration-response curve to determine the EC50 (potency) and Emax (efficacy) for G-protein activation.

This assay quantifies the recruitment of β-arrestin to the activated KOR, which is associated with receptor desensitization and potential side effects.

Protocol (based on PathHunter® assay):

-

Principle: This assay utilizes enzyme fragment complementation. The KOR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment. Agonist-induced recruitment of β-arrestin to the KOR brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.

-

Cell Line: Use a cell line engineered to co-express the tagged hKOR and β-arrestin.

-

Procedure:

-

Plate the cells in a 96- or 384-well plate.

-

Add varying concentrations of this compound.

-

Incubate for 60-90 minutes at 37°C.

-

Add the detection reagents and measure the chemiluminescent signal using a plate reader.

-

-

Data Analysis: Determine the EC50 and Emax for β-arrestin recruitment from the concentration-response curve.

In Vivo Ophthalmic Pain Model

A common method to assess ocular pain in preclinical models is the eye-wiping test in response to a chemical irritant.

Diagram 3: In Vivo Ophthalmic Pain Model Workflow

Caption: Workflow for an in vivo model of ocular pain.

Protocol:

-

Animals: Male C57BL/6 mice.

-

Procedure:

-

Acclimatize the mice to the testing chamber.

-

Administer this compound either topically to the eye or systemically (e.g., via intraperitoneal injection) at various doses. Administer vehicle to the control group.

-

After a specified pre-treatment time (e.g., 30 minutes), instill a single drop of a mild irritant, such as hypertonic saline (e.g., 5M NaCl), onto the corneal surface.

-

Immediately begin video recording and count the number of eye-wiping motions with the ipsilateral forepaw over a defined period (e.g., 30 seconds).

-

-

Data Analysis: Compare the mean number of eye wipes between the drug-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in eye wipes indicates an analgesic effect.

Data Presentation

While specific data for this compound is not available in the public domain, the following tables are templates for how the quantitative data from the aforementioned assays should be presented for a comprehensive evaluation.

Table 2: In Vitro Pharmacology of this compound at the Kappa Opioid Receptor

| Assay | Parameter | Value | Units |

| Radioligand Binding | Ki | Data not available | nM |

| [³⁵S]GTPγS Binding | EC50 | Data not available | nM |

| Emax (% of U-50,488) | Data not available | % | |

| β-Arrestin Recruitment | EC50 | Data not available | nM |

| Emax (% of U-50,488) | Data not available | % |

Table 3: In Vivo Analgesic Efficacy of this compound in an Ocular Pain Model

| Dose | Route of Administration | Mean Number of Eye Wipes (± SEM) | % Inhibition of Pain Response |

| Vehicle | e.g., Topical | Data not available | 0% |

| Dose 1 | e.g., Topical | Data not available | Data not available |

| Dose 2 | e.g., Topical | Data not available | Data not available |

| Dose 3 | e.g., Topical | Data not available | Data not available |

Conclusion

This compound is a selective kappa opioid receptor agonist with potential for the treatment of ocular pain. This technical guide has provided an overview of its known properties and the relevant signaling pathways of its target receptor. Furthermore, detailed experimental protocols for the in vitro and in vivo characterization of this compound have been presented. The lack of publicly available quantitative data for this compound highlights the need for further research to fully elucidate its pharmacological profile, including its binding affinity, functional potency and efficacy at the G-protein and β-arrestin pathways, and its in vivo analgesic effects. The methodologies and data presentation formats outlined in this guide provide a robust framework for conducting and reporting such studies, which will be crucial in determining the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for ZT 52656A Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZT 52656A hydrochloride is a selective agonist for the kappa opioid receptor, a member of the G-protein coupled receptor (GPCR) family.[1][2][3][4] Primarily recognized for its potential in alleviating ocular pain, its application in in-vitro cell culture systems allows for the investigation of its mechanism of action, signaling pathways, and potential cytotoxic effects.[1][2][3][4] These application notes provide a comprehensive guide for utilizing this compound in cell-based assays. All products from suppliers are intended for research purposes only and are not for human consumption.[1]

Product Information

| Parameter | Value | Source |

| CAS Number | 115730-24-0 | [1] |

| Molecular Formula | C19H26ClF3N2O | [2] |

| Formula Weight | 390.87 | [2] |

| Purity | >98% (HPLC) | [2] |

| Solubility | DMSO: 64 mg/mL (163.74 mM) (Sonication recommended) | [1] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [1][3] |

Signaling Pathway of this compound

This compound acts as an agonist at the kappa opioid receptor. Upon binding, it initiates a signaling cascade characteristic of Gi/o-coupled GPCRs. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels.

Caption: Kappa Opioid Receptor Signaling Pathway.

Experimental Protocols

Preparation of this compound Stock Solution

A crucial first step for in-vitro experiments is the correct preparation of the compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

To prepare a 10 mM stock solution, dissolve 3.91 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be required.[1]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Cell Culture and Treatment

This protocol outlines a general procedure for treating adherent cells with this compound. The choice of cell line will depend on the research question; for studying kappa opioid receptor signaling, cell lines endogenously or exogenously expressing the receptor are recommended.

Materials:

-

Appropriate cell line (e.g., HEK293-KOR, SH-SY5Y)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture plates (e.g., 96-well, 24-well, or 6-well)

-

This compound stock solution (10 mM in DMSO)

Protocol:

-

Culture cells in T-75 flasks until they reach 80-90% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in fresh complete medium and perform a cell count.

-

Seed the cells into the desired plate format at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound from the stock solution in a complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest compound treatment.

-

Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Cytotoxicity Assay using Neutral Red Uptake

This assay determines cell viability based on the ability of live cells to incorporate the supravital dye Neutral Red into their lysosomes.

Materials:

-

Treated cells in a 96-well plate

-

Neutral Red solution (50 µg/mL in sterile PBS)

-

Wash/Destain solution (e.g., 1% acetic acid, 50% ethanol (B145695) in water)

-

Microplate reader

Protocol:

-

Following the treatment period, remove the medium containing this compound.

-

Add 100 µL of pre-warmed medium containing Neutral Red to each well.

-

Incubate the plate for 2-3 hours at 37°C to allow for dye uptake.

-

Remove the Neutral Red solution and gently wash the cells with PBS.

-

Add 150 µL of the destain solution to each well and incubate for 10 minutes on a shaker to extract the dye.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Caption: General workflow for a cytotoxicity assay.

Data Presentation

The results of a cytotoxicity assay are typically presented as a dose-response curve, from which the IC50 value (the concentration at which 50% of cell viability is inhibited) can be calculated.

Table 1: Hypothetical Cytotoxicity Data for this compound in SH-SY5Y Cells after 48h Treatment

| Concentration (µM) | % Viability (Mean ± SD) |

| 0 (Vehicle) | 100 ± 4.5 |

| 0.1 | 98.2 ± 5.1 |

| 1 | 95.6 ± 3.9 |

| 10 | 88.1 ± 4.2 |

| 50 | 65.4 ± 6.3 |

| 100 | 48.7 ± 5.5 |

| 200 | 22.3 ± 3.1 |

| Calculated IC50 | ~102 µM |

Note: This data is for illustrative purposes only. Actual results may vary depending on the cell line, assay conditions, and other experimental parameters.

Conclusion

These protocols provide a foundational framework for initiating in-vitro studies with this compound. Researchers should optimize these general procedures based on their specific cell lines and experimental goals. Careful consideration of solvent controls and appropriate assay selection is critical for obtaining reliable and reproducible data.

References

Application Note and Protocol: Solubilization of ZT 52656A Hydrochloride in DMSO

Audience: This document is intended for researchers, scientists, and drug development professionals utilizing ZT 52656A hydrochloride in their experimental workflows.

Introduction: this compound is a selective kappa opioid receptor agonist, often used in research related to pain relief.[1][2] Proper dissolution and handling of this compound are critical for ensuring experimental reproducibility and obtaining accurate results. Dimethyl sulfoxide (B87167) (DMSO) is an effective polar aprotic solvent capable of dissolving a wide range of organic compounds, including this compound.[1][3][4] This document provides a detailed protocol for the solubilization of this compound in DMSO to generate stock solutions for in vitro and other research applications.

Compound Data and Solubility

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.

| Property | Value | Source |

| Chemical Name | 1-[2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone;hydrochloride | [5] |

| Molecular Formula | C19H26ClF3N2O | [1][6] |

| Molecular Weight | 390.87 g/mol | [1][5][6] |

| Appearance | White to off-white solid | [6] |

| Purity | >98% | [1] |

| Solubility in DMSO | 34 mg/mL (approximately 87 mM) | [1] |

Experimental Protocols

Materials and Equipment

-

This compound (solid powder)

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, nuclease-free pipette tips

-

Water bath or sonicator (optional, for aiding dissolution)

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a Concentrated Stock Solution (e.g., 10 mM)

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many laboratory applications.

Safety Precaution: Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood, wearing appropriate PPE.

Step 1: Calculation To prepare a 10 mM stock solution, the required mass of this compound must be calculated.

-

Formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Example for 1 mL of 10 mM stock:

-

Mass (mg) = 0.010 mol/L x 0.001 L x 390.87 g/mol x 1000 mg/g

-

Mass (mg) = 3.91 mg

-

Step 2: Weighing the Compound

-

Place a sterile microcentrifuge tube or vial on the analytical balance and tare it.

-

Carefully weigh out the calculated mass (e.g., 3.91 mg) of this compound directly into the tube.

Step 3: Dissolution

-

Add the calculated volume of sterile DMSO to the tube containing the compound. For the example above, add 1 mL of DMSO.

-

Close the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure no solid particles remain. The solution should be clear.

-

If the compound does not dissolve completely, brief sonication or gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution.[7] One supplier notes that ultrasonic treatment may be needed.[1]

Step 4: Storage of Stock Solution

-

For long-term stability, it is recommended to aliquot the stock solution into smaller, single-use volumes. This practice minimizes contamination and avoids repeated freeze-thaw cycles, which can degrade the compound.[7]

-

Store the aliquots in tightly sealed tubes at -80°C for up to 6 months or at -20°C for up to 1 month.[6]

Protocol for Preparing a Working Solution for Cell Culture

Stock solutions are typically diluted in cell culture medium to achieve the final desired experimental concentration. It is crucial to maintain the final DMSO concentration at a non-toxic level, generally below 0.5%, with ≤0.1% being ideal for most cell lines.[7]

Step 1: Determine Final Concentrations

-

Final Compound Concentration: The desired concentration for your experiment (e.g., 10 µM).

-

Final DMSO Concentration: Ensure this remains below the toxic threshold for your specific cell line.

Step 2: Serial Dilution (if necessary) For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in sterile DMSO or culture medium.

Step 3: Final Dilution

-

Add the appropriate volume of the 10 mM stock solution to your pre-warmed cell culture medium.

-

Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:

-

This is a 1:1000 dilution (10,000 µM / 10 µM = 1000).

-

Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

The final DMSO concentration in this example would be 0.1%.

-

-

Mix the working solution thoroughly by gentle pipetting or inverting before adding it to your cells.

-

Important: Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples to account for any solvent effects.[7]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for dissolving this compound and a simplified representation of its potential signaling pathway.

Caption: Workflow for dissolving this compound and preparing working solutions.